Antitrypanosomal agent 19
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Overview
Description
Antitrypanosomal agent 19 is an orally available compound known for its efficacy against various species of trypanosomatids, including Trypanosoma brucei brucei, Trypanosoma brucei gambiense, and Trypanosoma brucei rhodesiense . These parasites are responsible for diseases such as Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, and Chagas disease. The compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 19 involves multiple steps, starting from acyclic starting materials. The process includes condensation and ring closure reactions to form intermediate compounds, followed by further modifications such as oxidation and formation of guanidines with suitable amines . The detailed synthetic route may vary depending on the specific derivatives being synthesized.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate compounds to more oxidized forms.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions are derivatives of the original compound with modified functional groups, enhancing their antitrypanosomal activity .
Scientific Research Applications
Antitrypanosomal agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and metabolic pathways in trypanosomatids.
Industry: Potential use in developing new drugs and formulations for combating parasitic infections.
Mechanism of Action
The mechanism of action of antitrypanosomal agent 19 involves targeting specific molecular pathways in trypanosomatids. It inhibits key enzymes and disrupts essential cellular processes, leading to the death of the parasites . The compound’s strong binding affinity to these targets is supported by molecular dynamics simulations and in silico analyses .
Comparison with Similar Compounds
Melarsoprol: An arsenic-based drug used to treat HAT, known for its high toxicity.
Nifurtimox: Used for treating Chagas disease, but has significant side effects.
Pentamidine: Effective against early-stage HAT but limited by its toxicity.
Uniqueness of Antitrypanosomal Agent 19: this compound stands out due to its oral availability and lower toxicity compared to traditional treatments. Its broad-spectrum activity against multiple trypanosomatid species and promising in vivo efficacy make it a unique and valuable candidate for further development .
Properties
Molecular Formula |
C10H11N3O4S |
---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4S/c1-11-8(14)3-2-6-12-10(15)7-4-5-9(18-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)/b3-2+ |
InChI Key |
PWZUAAWZGIUYEM-NSCUHMNNSA-N |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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